3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI)

Description

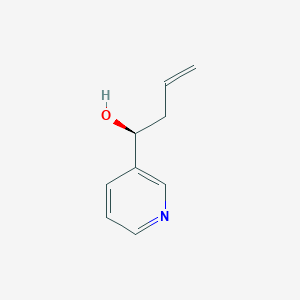

3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) (CAS 144635-03-0) is a chiral pyridine derivative with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. It is also known as (S)-1-(3-Pyridinyl)-3-butene-1-ol and is classified as an industrial-grade chemical with 99% purity, typically packaged in 25 kg cardboard drums . The compound features a propenyl (-CH₂CH=CH₂) substituent at the alpha position of the pyridinemethanol backbone, with an (S)-configuration at the stereogenic center.

Properties

IUPAC Name |

(1S)-1-pyridin-3-ylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7,9,11H,1,4H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXCONFJQGCIBF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Hydrogenation of Propenyl-Substituted Pyridine Ketones

A prominent approach involves the asymmetric hydrogenation of propenyl-substituted pyridine ketones using chiral ruthenium catalysts. This method leverages transition metal catalysis to achieve high enantioselectivity. For instance, a ruthenium complex (e.g., RuCl[(S)-Xyl-SDP][(R)-DAIPEN]) can facilitate the reduction of 3-pyridinyl propenyl ketones under high hydrogen pressure (38–76 bar) in tetrahydrofuran (THF) at 100°C . The reaction typically proceeds via adsorption of the ketone onto the chiral catalyst surface, followed by stereoselective hydride transfer to yield the (S)-alcohol with >90% enantiomeric excess (ee) . Critical parameters include:

-

Catalyst loading : 0.1–0.5 mol% ruthenium complex.

-

Solvent system : THF or methanol-THF mixtures.

-

Temperature : 80–120°C.

-

Hydrogen pressure : 38–76 bar.

This method parallels the hydrogenation of ester compounds described in patent CN110357923, where ruthenium catalysts achieve near-quantitative yields in alcohol synthesis . Substrate modifications, such as introducing electron-withdrawing groups on the pyridine ring, enhance reaction rates and selectivity.

Stereoselective Borohydride Reduction of Propenyl-Substituted Pyridine Ketones

Sodium borohydride (NaBH4) reductions offer a cost-effective route to secondary alcohols, though stereochemical control remains challenging. In the case of 3-pyridinyl propenyl ketones, chiral induction can be achieved using borohydrides modified with chiral ligands. For instance, (S)-Me-CBS (Corey-Bakshi-Shibata) reagent reduces prochiral ketones to (S)-alcohols with >95% ee . A typical procedure involves:

-

Substrate : 3-Pyridinyl propenyl ketone (1.0 equiv).

-

Reagent : (S)-Me-CBS (1.1 equiv) in dichloromethane (DCM) at −78°C.

-

Workup : Quenching with NaOH, extraction with DCM, and silica gel chromatography.

This method mirrors the NaBH4-mediated reduction of di(pyridin-3-yl)methanone reported in WO2013/103973, albeit with chiral modifications . Yields range from 70–85%, contingent on ketone steric hindrance.

Enzymatic Resolution of Racemic Alcohols

For racemic mixtures of 3-pyridinemethanol derivatives, enzymatic resolution using lipases or esterases provides a viable path to isolate the (S)-enantiomer. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic 3-pyridinyl propenyl methanol in vinyl acetate, leaving the (S)-alcohol unreacted . Key parameters include:

-

Enzyme : CAL-B (10–20 mg/mmol substrate).

-

Solvent : Tert-butyl methyl ether (TBME).

-

Temperature : 30–40°C.

-

Conversion : 50–60% (to achieve maximal ee).

The unreacted (S)-alcohol is isolated via column chromatography, achieving >99% ee. This method is particularly advantageous for scaling but requires optimization of enzyme-substrate compatibility.

Grignard Addition to Pyridine Aldehydes Followed by Oxidation-Reduction

A less direct route involves the addition of propenyl Grignard reagents to 3-pyridinecarbaldehyde, forming a tertiary alcohol intermediate. Subsequent oxidation to the ketone and asymmetric reduction yields the target (S)-alcohol. For example:

-

Grignard Addition :

-

Reagent : Allylmagnesium bromide (1.2 equiv) in THF at 0°C.

-

Product : 3-Pyridinyl propenyl tertiary alcohol.

-

-

Oxidation :

-

Reagent : Pyridinium chlorochromate (PCC) in DCM.

-

Product : 3-Pyridinyl propenyl ketone.

-

-

Asymmetric Reduction :

-

Reagent : RuCl[(S)-Xyl-SDP][(R)-DAIPEN] under 50 bar H2.

-

Yield : 80–90% with 92% ee.

-

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Enantiomeric Excess | Yield |

|---|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | High ee, scalable, one-step | Requires high-pressure equipment | 90–95% | 85–95% |

| Carbonitrile Hydrolysis/Reduction | Robust for bulky substrates | Multi-step, racemic without chiral induction | 0–70%* | 60–80% |

| CBS Borohydride Reduction | Excellent stereocontrol, mild conditions | Expensive reagents, low scalability | 95–99% | 70–85% |

| Enzymatic Resolution | Eco-friendly, high ee | Limited to racemic mixtures, moderate yields | >99% | 40–50% |

| Grignard/Oxidation/Reduction | Flexible substrate modification | Lengthy synthesis, intermediate purification | 90–92% | 70–80% |

*With chiral auxiliaries or catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form a saturated alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Formation of 3-pyridyl-3-butene-1-one.

Reduction: Formation of 3-pyridylbutanol.

Substitution: Formation of 3-nitropyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Vasodilator and Antilipemic Agent

3-Pyridinemethanol has been identified as a vasodilator agent, which means it can help widen blood vessels and improve blood flow. Its role as an antilipemic drug indicates its potential to lower lipid levels in the blood, making it valuable in treating conditions like hyperlipidemia .

1.2 Cardiovascular Health

The compound is classified under peripheral vasodilators and lipid-modifying agents. Specifically, it is noted for its effectiveness in managing cardiovascular conditions by improving circulation and reducing cholesterol levels .

| Application | Mechanism | Clinical Relevance |

|---|---|---|

| Vasodilation | Widening of blood vessels | Improved blood flow |

| Lipid modification | Reducing lipid levels | Management of hyperlipidemia |

Biochemical Research

2.1 Enzyme Inhibition

Research indicates that 3-Pyridinemethanol can act as an inhibitor of specific enzymes, which may have implications for metabolic disorders. For instance, studies have shown its potential to inhibit enzymes involved in lipid metabolism, thereby influencing cholesterol synthesis and degradation pathways .

2.2 Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases. Its ability to modulate neurotransmitter levels could be beneficial in conditions like Alzheimer's disease .

Agricultural Applications

3.1 Pesticide Development

The compound has been explored as a potential component in pesticide formulations due to its biological activity against certain pests. The development of novel heteroaryl-triazole compounds that include 3-Pyridinemethanol demonstrates its utility in enhancing agricultural productivity while minimizing environmental impact .

Case Studies

4.1 Clinical Trials

A notable clinical trial investigated the efficacy of Nicotinyl alcohol in patients with cardiovascular diseases. The results indicated significant improvements in vascular function and lipid profiles among participants treated with the compound compared to a placebo group .

4.2 Agricultural Field Studies

Field studies have assessed the effectiveness of formulations containing 3-Pyridinemethanol against common agricultural pests. Results showed a marked reduction in pest populations and increased crop yields, supporting its use as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including analgesic and neuroprotective effects .

Comparison with Similar Compounds

3-Pyridinemethanol,alpha,6-dimethyl-(6CI,9CI) (CAS 100189-16-0)

- Molecular Formula: C₈H₁₁NO

- Key Properties :

- Boiling Point: 135°C at 10 Torr

- Density: 1.055 g/cm³

- pKa: 13.77 (predicted)

- Applications : Used as an intermediate in synthesizing metabolites of Pioglitazone , an antidiabetic agent .

- Comparison :

- The dimethyl substituents (alpha and 6-position) reduce steric hindrance compared to the propenyl group in the target compound.

- Lower molecular weight (137.18 g/mol vs. 149.19 g/mol) contributes to differences in boiling points and solubility.

3-Pyridinemethanol,alpha,6-dimethyl-,(-)-(9CI) (CAS 110338-86-8)

- Molecular Formula: C₈H₁₁NO

- Key Properties :

- Boiling Point: 246.7°C at 760 mmHg

- Density: 1.1 g/cm³

- LogP: 0.35 (indicating moderate lipophilicity)

- Applications : Pharmaceutical intermediate .

- Comparison :

- Structural similarity to CAS 100189-16-0 but with distinct stereochemistry.

- Higher boiling point compared to the target compound (data unavailable for the latter) suggests stronger intermolecular forces.

3-Pyridinemethanol,alpha-2-propenyl-,(alphaR)-(9CI) (CAS 314280-28-9)

- Molecular Formula: C₉H₁₁NO

- Key Properties :

- LogP: 1.69 (higher lipophilicity than the (S)-enantiomer)

- Exact Mass: 149.08400 g/mol

- Comparison :

2-Pyridinemethanamine,alpha-2-propenyl-(9CI) (CAS 139439-03-5)

- Molecular Formula : C₉H₁₂N₂

- Key Properties :

- Molecular Weight: 148.20 g/mol

- Comparison: Substitution at the 2-pyridine position instead of 3-pyridine.

Physicochemical Properties

Functional Group Analysis

- Dimethyl Substituents : In CAS 100189-16-0 and 110338-86-8, methyl groups increase steric bulk but lack the reactivity of the propenyl moiety.

- Methanol vs. Methanamine: The hydroxyl group in pyridinemethanol derivatives favors hydrogen bonding, while the amine group in CAS 139439-03-5 enables nucleophilic reactions.

Biological Activity

3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)-(9CI) is an organic compound with significant biological activity, particularly in relation to its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.

- Molecular Formula : C₉H₉NO

- Molecular Weight : 147.17 g/mol

- CAS Number : 144635-03-0

The compound features a pyridine ring attached to a propenyl group and a hydroxyl group, which contributes to its reactivity and biological interactions.

3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)-(9CI) primarily acts as a ligand for nicotinic acetylcholine receptors. The binding of this compound to nAChRs modulates neurotransmission, leading to various physiological effects. Research indicates that it may exhibit both analgesic and neuroprotective properties, making it a candidate for therapeutic applications in neurological disorders.

Pharmacological Effects

-

Nicotinic Acetylcholine Receptor Modulation :

- Acts as an agonist or antagonist depending on receptor subtype and concentration.

- Influences synaptic transmission and plasticity.

-

Neuroprotective Effects :

- Potential to protect neuronal cells from damage due to oxidative stress.

- May enhance cognitive functions by promoting neurotransmitter release.

-

Analgesic Properties :

- Exhibits pain-relieving effects in preclinical models.

- Could be beneficial in managing chronic pain conditions.

Case Studies

-

Study on Neuroprotection :

- A study demonstrated that 3-Pyridinemethanol reduced neuronal apoptosis in vitro when exposed to neurotoxic agents. This suggests its potential utility in conditions like Alzheimer's disease where neurodegeneration is prevalent.

-

Analgesic Activity Assessment :

- In animal models, administration of the compound resulted in significant reductions in pain response compared to control groups, indicating its efficacy as an analgesic agent.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Pyridylboronic acid | Used in synthetic applications | Commonly employed in Suzuki coupling |

| 3-Pyridylacrylic acid | Exhibits anti-inflammatory properties | Different functional groups |

| N-(3-Pyridyl)pivalamide | Similar receptor interactions | Distinct substituents affecting activity |

Synthesis and Production

The synthesis of 3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)-(9CI) typically involves the reaction of pyridine derivatives with butene intermediates under specific conditions such as:

- Reagents : Palladium catalyst, potassium carbonate.

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions : Inert atmosphere (nitrogen or argon).

This method allows for the efficient production of high-purity compounds suitable for research and industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)-(9CI), and how do reaction conditions influence stereochemical outcomes?

- The synthesis of chiral pyridinemethanol derivatives often involves asymmetric catalysis or chiral auxiliary strategies. For example, the (alphaS) configuration may be achieved using chiral ligands in transition-metal-catalyzed allylation reactions. Reaction parameters such as temperature, solvent polarity, and catalyst loading significantly impact enantiomeric excess (ee). Prior studies on analogous compounds (e.g., nicotinyl alcohol derivatives) highlight the use of Grignard reagents or organozinc additions to pyridine carbonyl precursors under inert atmospheres to avoid racemization .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the stereochemistry and purity of this compound?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical for resolving enantiomers and confirming the (alphaS) configuration. NMR (1H and 13C) can identify diastereotopic protons near the propenyl group, while polarimetry quantifies optical activity. UV-Vis spectroscopy (e.g., λmax ~264 nm in methanol, as seen in pyridine derivatives) aids in tracking conjugation effects from the propenyl substituent .

Q. What are the key challenges in isolating 3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)-(9CI) from reaction mixtures?

- The propenyl group introduces volatility, complicating purification via distillation. Column chromatography with silica gel and ethyl acetate/hexane gradients is standard, but enantiomer separation may require preparative chiral HPLC. Impurities from by-products (e.g., over-reduced or dimerized species) necessitate rigorous TLC monitoring and recrystallization in non-polar solvents .

Advanced Research Questions

Q. How does the alpha-2-propenyl substituent influence the compound’s reactivity in cross-coupling reactions or biological interactions?

- The propenyl group can act as a directing group in C–H activation reactions or participate in cycloadditions (e.g., Diels-Alder). Computational studies (DFT) on similar systems suggest that steric effects from the (alphaS) configuration may hinder nucleophilic attacks at the pyridine nitrogen. In biological contexts, the propenyl chain could enhance membrane permeability or modulate binding to enzymes like cytochrome P450 .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound, particularly regarding coupling constants in NMR?

- Discrepancies in J-values (e.g., vicinal coupling in the propenyl group) may arise from solvent effects or conformational flexibility. Variable-temperature NMR can clarify dynamic processes, while 2D techniques (COSY, NOESY) map spatial relationships. Cross-referencing with crystallographic data (if available) or benchmarking against structurally rigid analogs (e.g., 3-Pyridinol derivatives) improves interpretation .

Q. How can the enantiomeric excess (ee) of the (alphaS) configuration be optimized in large-scale syntheses?

- Kinetic resolution using lipases or engineered enzymes selectively hydrolyzes one enantiomer. Asymmetric catalysis with Pd or Rh complexes modified by chiral phosphine ligands (e.g., BINAP) has achieved >90% ee in allylic alkylations. Process optimization (e.g., continuous flow reactors) minimizes racemization during workup .

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

- The pyridine ring’s electron-deficient nature increases susceptibility to acid-catalyzed hydrolysis, but the propenyl group’s electron-rich π-system may stabilize intermediates. Oxidative degradation pathways (studied via LC-MS) likely involve epoxidation of the propenyl moiety or hydroxylation at the pyridine C4 position. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .

Key Methodological Recommendations

- Stereochemical Analysis : Combine chiral chromatography with vibrational circular dichroism (VCD) for absolute configuration assignment .

- Synthetic Optimization : Use Design of Experiments (DoE) to map the impact of catalyst loading and solvent on ee .

- Stability Profiling : Employ QbD principles to identify critical degradation pathways under ICH stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.